5-Bromo-3-methyl-2H-isoquinolin-1-one
Description
5-Bromo-3-methyl-2H-isoquinolin-1-one is a heterocyclic compound featuring an isoquinolinone core substituted with a bromine atom at position 5 and a methyl group at position 2. Isoquinolinones are pharmacologically significant due to their presence in natural products and synthetic drugs, such as thalifoline and pancratistatin derivatives . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry and materials science. Its methyl group contributes to steric effects, influencing binding interactions in biological systems.
Properties
IUPAC Name |
5-bromo-3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBXDTPFZIXEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501567-39-0 | |
| Record name | 5-bromo-3-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2H-isoquinolin-1-one typically involves the bromination of 3-methyl-2H-isoquinolin-1-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the isoquinolinone ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoquinolinones and related compounds.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-methyl-2H-isoquinolin-1-one has been investigated for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable compound in the development of pharmaceuticals aimed at treating neurological disorders and other medical conditions.
Neuroprotective Effects
Research indicates that derivatives of isoquinolinone compounds exhibit neuroprotective effects. For instance, studies have shown that certain derivatives can up-regulate brain-derived neurotrophic factor levels and down-regulate reactive oxygen species, enhancing cell survival in neuronal models under stress conditions.
Anticancer Activity
The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that 5-bromo derivatives can inhibit cancer cell proliferation across various human cancer cell lines. For example, compounds similar to this compound have shown promising results against breast and lung cancer cells, with IC50 values indicating significant potency .
Biological Research
In biological research, this compound serves as a model compound for studying the behavior of isoquinoline derivatives within biological systems. Its interactions with enzymes and receptors are critical for understanding its mechanism of action. The bromine atom and methyl group contribute to its binding affinity and specificity, influencing its biological effects through mechanisms such as competitive inhibition or allosteric modulation.
Chemical Synthesis
The compound is utilized as an intermediate in organic synthesis for producing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cyclization and alkylation processes. This versatility makes it a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Synthesis Techniques
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound derivatives. Techniques such as one-pot reactions and tandem cyclizations have been explored to streamline the synthesis process while maintaining high yields and purity .
Industrial Applications
In addition to its research applications, this compound finds utility in industrial settings. It is employed in the production of specialty chemicals and materials due to its unique structural features that enhance reactivity.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Precursor for drug synthesis | Neuroprotective effects; anticancer activity |
| Biological Research | Model compound for enzyme/receptor interaction studies | Modulates biological targets; influences cell survival |
| Chemical Synthesis | Intermediate for complex organic molecules | Efficient synthesis techniques developed |
| Industrial Applications | Production of specialty chemicals | Valuable building block for agrochemicals |
Neuroprotection in Animal Models
In vivo studies using rat models have demonstrated that derivatives of this compound can significantly reduce immobility times in forced swim tests, suggesting antidepressant-like effects. These compounds also improved locomotor activity compared to standard treatments like Agomelatine and Fluoxetine .
Antimicrobial Activity
Certain derivatives have been tested for antifungal properties and shown superior activity against pathogens compared to traditional antifungal agents. For instance, specific derivatives exhibited effective concentrations against Pythium recalcitrans, indicating potential agricultural applications.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Electronic Differences
- Position of Bromine : Bromine at position 5 (target compound) vs. position 6 (1100243-35-3) alters electronic distribution. Position 5 bromine increases electrophilicity at the para position, favoring nucleophilic substitution reactions .
- Ring Saturation: The dihydro ring in 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one reduces aromaticity, enhancing solubility but decreasing conjugation .
- Substituent Effects: Methyl groups at position 3 (target) vs. position 2 (1100243-35-3) influence steric hindrance. For example, the target compound’s methyl group may restrict rotation at the C2–C10 bond, as seen in related isoquinolinones with torsion angles near -178.69° .
Hydrogen Bonding and Crystallography
The target compound’s crystal structure likely exhibits N–H⋯O hydrogen bonding, a common feature in isoquinolinones that stabilizes solid-state packing . In contrast, the dibromo analog (209111-67-1) lacks an N–H group, relying on van der Waals interactions for crystallization.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis mirrors methods for brominated isoquinolinones, involving Pd-catalyzed cross-coupling or direct bromination .
- Thermodynamic Stability: Methyl substitution at position 3 increases thermal stability compared to non-methylated analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .
Biological Activity
5-Bromo-3-methyl-2H-isoquinolin-1-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Molecular Formula: C10H8BrN
Molecular Weight: 224.08 g/mol
CAS Number: 1501567-39-0
The compound features a bromine atom at the 5-position and a methyl group at the 3-position of the isoquinoline structure, which is known to influence its biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity: Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated its effectiveness against human colon cancer cells (HCT116) with IC50 values in the micromolar range.
- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, effective against both bacterial and fungal strains. This includes activity against common pathogens, suggesting its utility in treating infections.
- Enzyme Inhibition: this compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways. This mechanism is crucial for its anticancer properties, as it disrupts the signaling that promotes tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition: The compound selectively inhibits cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.
- Interaction with Cellular Targets: The isoquinoline structure allows for interaction with various cellular targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Case Studies
- Anticancer Activity:
- Antimicrobial Efficacy:
- Kinase Inhibition:
Data Table: Biological Activity Summary
| Biological Activity | Target/Effect | IC50 Value |
|---|---|---|
| Anticancer | HCT116 Colon Cancer Cells | ~10 μM |
| Antimicrobial | Staphylococcus aureus | MIC: 32 μg/mL |
| Antimicrobial | Escherichia coli | MIC: 64 μg/mL |
| Kinase Inhibition | CDK2 | 0.36 µM |
| Kinase Inhibition | CDK9 | 1.8 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
